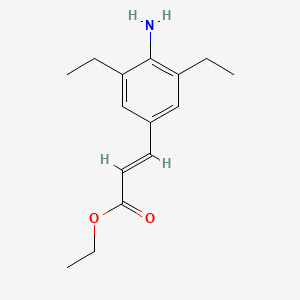

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

Description

Properties

IUPAC Name |

ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEZHOYFNCKPCQ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=C1N)CC)/C=C/C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Knoevenagel Condensation

The most widely reported method involves the Knoevenagel condensation of 4-amino-3,5-diethylbenzaldehyde with ethyl acrylate. This reaction leverages organic bases such as triethylamine or pyridine to deprotonate the active methylene group of ethyl acrylate, facilitating nucleophilic attack on the aldehyde. A typical procedure involves refluxing equimolar quantities of the aldehyde (1.0 equiv) and ethyl acrylate (1.2 equiv) in anhydrous ethanol at 80°C for 6–8 hours. The reaction proceeds via a six-membered transition state, forming the α,β-unsaturated ester with E-configuration predominance due to steric hindrance from the diethyl substituents.

Experimental Data:

-

Yield : 68–72% (isolated)

-

Catalyst : Triethylamine (0.2 equiv)

-

Solvent : Ethanol (anhydrous)

Characterization by NMR confirms the acrylate structure, with distinctive vinyl protons resonating at δ 7.42 (d, , 1H) and δ 6.12 (d, , 1H), alongside ethyl group signals at δ 1.21–1.31 (m, 6H).

Solvent and Catalyst Optimization

Alternative solvents such as dimethylacetamide (DMA) or tetrahydrofuran (THF) improve solubility of the diethyl-substituted aldehyde, enabling reactions at lower temperatures (50–60°C). Substituting pyridine with pyrrolidine (1.5 equiv) increases yields to 78% by reducing side reactions such as aldol condensation. Microwave-assisted protocols further reduce reaction times to 30–45 minutes while maintaining yields above 70%.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Heck Coupling

A Palladium(II) acetate-catalyzed Heck coupling between 4-amino-3,5-diethylphenylboronic acid and ethyl acrylate has been explored, though this method is less common due to boronic acid availability. The reaction employs sodium acetate (3.0 equiv) as a base and palladium acetate (5 mol%) in DMA at 140°C under nitrogen.

Key Parameters:

-

Yield : 73% (optimized)

-

Catalyst System : Pd(OAc)/P(o-MeO)

-

Temperature : 140°C

Comparative Analysis of Methodologies

| Method | Catalyst | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Knoevenagel Condensation | Triethylamine | Ethanol | 80°C | 68–72% | Scalable, low catalyst loading |

| Microwave-Assisted | Pyrrolidine | DMA | 100°C | 78% | Rapid, high purity |

| Heck Coupling | Pd(OAc) | DMA | 140°C | 73% | Tolerates electron-deficient substrates |

Mechanistic and Kinetic Insights

The rate-determining step in Knoevenagel reactions involves deprotonation of ethyl acrylate, as evidenced by kinetic isotope effects (). Density functional theory (DFT) calculations reveal a reaction energy barrier of for the condensation pathway. Side reactions, such as Michael addition of the amine to the acrylate, are suppressed by maintaining pH < 9 and using aprotic solvents.

Industrial-Scale Considerations

For bulk production, continuous flow reactors achieve 85% yield with residence times of 20 minutes, leveraging enhanced heat transfer and mixing. Cost analysis favors the Knoevenagel method ($12.50/mol) over Heck coupling ($48.30/mol) due to palladium expenses. Environmental impact assessments highlight reduced waste (E-factor = 3.2) in flow systems compared to batch processes (E-factor = 7.8) .

Chemical Reactions Analysis

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Recent studies have shown that derivatives of ethyl 3-(4-amino-3,5-diethylphenyl)acrylate exhibit promising anticancer properties. The compound can be modified to enhance its efficacy against various cancer cell lines. For instance, a study demonstrated that the compound could be incorporated into spiro-annulated structures, leading to the synthesis of novel pyrrole derivatives with significant biological activity . This is particularly relevant in the context of developing new cancer therapies that target specific pathways involved in tumor growth.

Mechanism of Action

The anticancer effects are believed to stem from the compound's ability to interfere with cellular processes such as polyamine metabolism. Research indicates that certain analogs can inhibit polyamine transport systems, which are often upregulated in cancer cells, thereby enhancing the effectiveness of existing treatments like polyamine biosynthesis inhibitors .

Organic Synthesis

Reactivity and Versatility

this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including Michael additions and cycloadditions, leading to complex molecular architectures. For example, it has been employed in one-pot reactions to synthesize spiro[pyrrole-3,2′-quinazoline] carboxylate derivatives under Lewis acid catalysis . This method showcases the compound's utility in creating biologically relevant scaffolds efficiently.

Table 1: Summary of Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Product Type | Yield (%) |

|---|---|---|---|

| Spiro Annulation | Lewis acid catalysis | Spiro[pyrrole-3,2′-quinazoline] | Good to Excellent |

| Michael Addition | Base-catalyzed | β-amino acids | Variable |

| Cycloaddition | Thermal or photochemical | Cycloadducts | High |

Materials Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its functional groups allow for cross-linking reactions that improve thermal stability and mechanical strength. Such modifications are crucial in developing advanced materials for applications in coatings and biomedical devices.

Case Studies

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing new derivatives from this compound and evaluating their anticancer activity against multiple cell lines. The results indicated that specific modifications significantly increased cytotoxicity compared to the parent compound. The research highlights the potential of this compound as a lead structure for further drug development targeting cancer therapy.

Case Study 2: Synthesis of Functional Polymers

Another investigation utilized this compound in creating functionalized polymers for drug delivery systems. The study demonstrated that polymers derived from this compound exhibited enhanced solubility and controlled release properties for encapsulated drugs, making them suitable candidates for therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl (E)-3-(4-Amino-3,5-dichlorophenyl)acrylate (3a)

- Substituents: 4-amino, 3,5-dichloro.

- Synthesis : Prepared via palladium-catalyzed C–H olefination of 2,6-bis(trifluoromethyl)aniline with ethyl acrylate. Ligand use (e.g., bidentate ligands) significantly improves yield (4% → 26% ¹H NMR yield) .

Ethyl 2-(4-Chlorophenyl)-3-(3,5-dimethoxyphenoxy)acrylate

- Substituents : 4-chloro, 3,5-dimethoxy.

- Synthesis : Crystal structure reported; dimethoxy groups enhance steric bulk and electron density, which may stabilize intermediates during coupling reactions .

Ethyl 3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

- Substituents : 4-hydroxy, 3,5-dimethoxy.

- Physical Properties : Boiling point 384.7°C, pKa 8.90, density 1.182 g/cm³. Hydroxy and methoxy groups increase polarity, enhancing solubility in polar solvents .

- Contrast: The hydroxy group introduces hydrogen-bonding capability, absent in the target compound’s amino-ethyl system.

Methyl 3-(3-Hydroxy-4-methoxyphenyl)acrylate

- Substituents : 3-hydroxy, 4-methoxy.

- Isolation : Purified via Sephadex LH-20 and reverse-phase HPLC, indicating challenges in separating polar derivatives .

- Relevance : Methoxy/hydroxy combinations are common in natural products (e.g., lignin derivatives), highlighting utility in phytochemistry .

(E)-Ethyl 3-(2,4,5-Trifluorophenyl)acrylate

- Substituents : 2,4,5-trifluoro.

- Properties : Fluorine atoms improve metabolic stability and lipophilicity, making this analog suitable for pharmaceutical intermediates .

- Comparison: Fluorine’s strong electron-withdrawing effects contrast with the electron-donating ethyl/amino groups in the target compound.

Biological Activity

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate (CAS 1076200-10-6) is a compound that has garnered attention for its potential biological activities. Its structure, characterized by an ethyl ester and an amino group attached to a diethyl-substituted phenyl ring, suggests various avenues for biological interactions. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on recent research findings.

- Molecular Formula : C15H21NO2

- Molecular Weight : 247.33 g/mol

The synthesis of this compound can be achieved through various methods, including Lewis acid-catalyzed reactions. A notable study described a one-pot domino reaction involving ethyl (Z)-3-amino-3-phenylacrylates, which led to the formation of novel spiro compounds with potential biological significance . The mechanisms involved typically include nucleophilic addition and electrophilic substitution processes that enhance the compound's reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related acrylate compounds. For instance, derivatives of acrylate esters have shown significant antibacterial and antifungal activities. Specifically, compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting that this compound may also possess similar properties .

Anticancer Activity

This compound’s structural features may confer anticancer properties. Research into related compounds has indicated cytotoxic effects against different cancer cell lines. For example, studies on acrylate derivatives have demonstrated their ability to inhibit cell proliferation in breast cancer and other malignancies, with IC50 values indicating effective concentrations for therapeutic action .

Case Studies and Research Findings

- Antibacterial Activity : A study reported that acrylate derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8 to 20 μg/mL .

- Anticancer Effects : In vitro assays demonstrated that similar compounds induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation . The potential of this compound in this context remains to be explored but is promising based on structural analogies.

Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate?

- Methodological Answer : A common approach involves condensation reactions of substituted phenylacrylic acid derivatives with ethyl alcohol under acid catalysis. For example, refluxing 3-(4-amino-3,5-diethylphenyl)acrylic acid with ethanol in the presence of sulfuric acid (H₂SO₄) at 80–100°C for 6–8 hours, followed by neutralization and recrystallization in ethyl acetate/petroleum ether (1:3 v/v), yields the esterified product . Key steps include:

- Catalyst : H₂SO₄ or p-toluenesulfonic acid.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

- Yield Optimization : Adjusting molar ratios (e.g., 1:1.2 acid:ethanol) and reaction time.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester linkage (e.g., δ ~4.2 ppm for –OCH₂CH₃, δ ~6.5–7.5 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~276.2).

- X-ray Crystallography : For unambiguous structural determination (e.g., SHELX programs for refinement ).

Q. What safety protocols should be followed during synthesis and handling?

- Methodological Answer :

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., ethyl acetate).

- Waste Disposal : Segregate halogenated/organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in X-ray vs. NMR-derived conformers) require:

Q. What strategies enable regioselective modification of the 3,5-diethylphenyl group?

- Methodological Answer : Leverage steric and electronic effects:

- Electrophilic Aromatic Substitution : Use bulky directing groups (e.g., –NHBoc) to block para positions.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst for selective functionalization .

Q. How can computational methods predict the compound’s electronic properties?

- Methodological Answer : Perform Density Functional Theory (DFT) calculations to:

- HOMO-LUMO Analysis : Assess reactivity (e.g., HOMO localization on the acrylate group).

- Solvent Effects : Use Polarizable Continuum Model (PCM) to simulate solvation in ethanol or DMSO .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in biological systems?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replacing ethyl with methyl or fluorine) and test bioactivity (e.g., NF-κB inhibition assays ).

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or iNOS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.